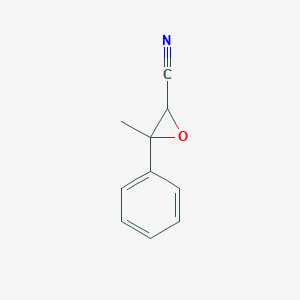

3-Methyl-3-phenyloxirane-2-carbonitrile

Description

Significance of Epoxide and Nitrile Functionalities in Advanced Organic Synthesis

The utility of 3-Methyl-3-phenyloxirane-2-carbonitrile in synthetic chemistry stems from its two key functional groups: an epoxide and a nitrile.

The epoxide , or oxirane, is a three-membered cyclic ether. Its significance in organic synthesis is largely due to the inherent ring strain of the three-membered ring, which has bond angles compressed to approximately 60° instead of the ideal 109.5° for sp³ hybridized atoms. youtube.com This strain makes epoxides highly reactive electrophiles, susceptible to ring-opening reactions by a wide array of nucleophiles. rsc.orglibretexts.orgyoutube.com These reactions are synthetically valuable because they can introduce a variety of functional groups, such as alcohols, amines, and ethers, often with high regio- and stereocontrol. libretexts.org The ring-opening can be catalyzed by either acid or base, and the specific conditions dictate which of the two epoxide carbons is attacked. libretexts.orglibretexts.org Under basic conditions or with a strong nucleophile, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. youtube.comlibretexts.orglibretexts.org Under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.orgkhanacademy.orgmasterorganicchemistry.com

The nitrile or cyano group (–C≡N) is an exceptionally versatile functional group in advanced organic synthesis. The presence of a carbon-nitrogen triple bond and the difference in electronegativity between the two atoms provide multiple modes of reactivity. nih.gov The nitrile group can act as a precursor to a variety of other functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and ketones (via reaction with organometallic reagents). Furthermore, the nitrile group can participate in cycloaddition reactions and direct C-H bond functionalization, enabling the construction of complex carbocyclic and heterocyclic systems. nih.gov

The combination of these two functionalities in a molecule like this compound creates a bifunctional reagent with significant potential. The electron-withdrawing nature of the nitrile group can influence the reactivity of the adjacent epoxide ring, while the epoxide provides a handle for introducing further molecular complexity through its characteristic ring-opening reactions.

Overview of this compound within the Context of Strained Ring Systems

Ring strain is a type of instability in cyclic molecules that arises from bond angles deviating from their ideal values. nih.gov This strain, a combination of angle strain and torsional strain, results in increased potential energy and, consequently, higher reactivity compared to acyclic analogues. nih.govnih.gov Epoxides are a classic example of a strained ring system. nih.govnih.gov The substantial ring strain is relieved upon nucleophilic attack, providing a strong thermodynamic driving force for ring-opening reactions. libretexts.org

This compound, as its name indicates, possesses this highly strained three-membered oxirane ring. The carbons of the epoxide are potent electrophiles, ready to react with nucleophiles to alleviate the strain. The substitution pattern on the epoxide ring—a phenyl group and a methyl group on one carbon (C3) and a nitrile group on the other (C2)—is critical to its reactivity. The presence of the tertiary carbon (C3) makes the molecule an interesting substrate for studying the regioselectivity of ring-opening reactions under various conditions.

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| CAS Number | 28937-48-6 |

| Synonyms | 2-Cyano-3-methyl-3-phenyloxirane |

Note: Data sourced from publicly available chemical databases. nobelprize.orgresearchgate.net

The presence of the electron-withdrawing nitrile group at C2 is expected to make this carbon more electrophilic. In reactions with strong nucleophiles under basic or neutral conditions (SN2-type), attack would likely be directed to this less sterically hindered C2 position. youtube.com Conversely, under acidic conditions (SN1-type), the stability of a potential carbocation-like intermediate would favor nucleophilic attack at the more substituted C3 position, which is stabilized by the adjacent phenyl ring.

Evolution of Research in Oxirane-2-carbonitrile Reactivity and Applications

Research into the reactivity of epoxides has a long history, with the understanding of their ring-opening mechanisms being fundamental to organic chemistry. libretexts.org The incorporation of a nitrile group directly onto the epoxide ring, creating α-cyanoepoxides or oxiranecarbonitriles, has led to a rich area of investigation focused on their unique reactivity and synthetic applications.

Early research focused on the fundamental ring-opening reactions. For instance, the reaction of an epoxide with a cyanide nucleophile, known as cyanolysis, is a well-established method for producing β-hydroxynitriles. youtube.comnih.gov The study of molecules like this compound allows chemists to explore the regioselectivity of such additions in detail.

More recent research has expanded the scope of oxiranecarbonitrile chemistry. The development of new synthetic methods has made α-cyanoepoxides more accessible. One innovative approach involves the photooxidative cyanation of amines, which can generate these compounds in a continuous-flow process. youtube.com

The evolution of this field has also been driven by biocatalysis. Enzymes such as haloalcohol dehalogenases have been shown to catalyze the highly regioselective ring-opening of epoxides with non-halide nucleophiles like cyanide (CN⁻) and azide (B81097) (N₃⁻). nih.gov For example, studies on the enzymatic ring-opening of styrene (B11656) oxide with cyanide have provided insight into the reaction mechanism, showing it to be a single concerted step. nih.gov Such enzymatic methods offer pathways to chiral, highly functionalized molecules that are difficult to obtain through traditional chemical synthesis. The use of enzymes has enabled the synthesis of valuable products like 2-azido-2-aryl-1-ols from substituted epoxides with high regioselectivity. nih.gov

The application of oxiranecarbonitriles and their derivatives extends to the synthesis of biologically active compounds and complex molecular architectures. rsc.org The strategic opening of the epoxide ring, influenced by the adjacent nitrile, provides a reliable method for installing vicinal (adjacent) functional groups with defined stereochemistry, a common motif in natural products and pharmaceuticals. The continuous development in synthetic methodology, including multi-step synthesis strategies and retrosynthesis, allows for the integration of reactions involving oxiranecarbonitriles into complex synthetic plans. youtube.comyoutube.com This ongoing evolution highlights the enduring importance of strained, functionalized rings like this compound as powerful intermediates in modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenyloxirane-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-10(9(7-11)12-10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAMDQRKWIVWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 3 Phenyloxirane 2 Carbonitrile

General Epoxidation Approaches for Nitrile-Substituted Olefins

The construction of the epoxide ring in 3-Methyl-3-phenyloxirane-2-carbonitrile originates from the corresponding α,β-unsaturated nitrile, 2-phenyl-2-butenenitrile. The electron-withdrawing nature of the nitrile group influences the reactivity of the carbon-carbon double bond, making it susceptible to specific types of epoxidation reagents.

Nucleophilic Epoxidation Techniques

Nucleophilic epoxidation is a common strategy for the synthesis of epoxides from electron-deficient olefins. stackexchange.com In this approach, a nucleophilic oxidant attacks the β-carbon of the α,β-unsaturated nitrile, followed by an intramolecular cyclization to form the epoxide ring. A classic example of this type of reaction is the Weitz-Scheffer reaction, which typically employs a peroxide, such as hydrogen peroxide or an organic hydroperoxide, under basic conditions.

The general mechanism involves the deprotonation of the hydroperoxide by a base to generate a more nucleophilic peroxy anion. This anion then undergoes a conjugate addition to the electron-poor double bond of the nitrile-substituted olefin. The resulting enolate intermediate subsequently cyclizes via an intramolecular SN2 reaction, displacing the hydroxide (B78521) or alkoxide leaving group to furnish the desired epoxide.

A well-established method for the synthesis of α,β-epoxy nitriles is the Darzens condensation. nih.govnih.gov This reaction involves the condensation of a ketone or aldehyde with an α-halo nitrile in the presence of a base. For the synthesis of this compound, this would involve the reaction of acetophenone (B1666503) with a 2-halopropionitrile (e.g., 2-chloropropionitrile) in the presence of a suitable base, such as an alkoxide or hydroxide. nih.gov The reaction proceeds through the formation of a carbanion from the α-halo nitrile, which then attacks the carbonyl group of the acetophenone. The resulting alkoxide intermediate undergoes intramolecular cyclization to yield the epoxide. While effective in forming the oxirane ring, the Darzens condensation often results in a mixture of diastereomers. nih.govnih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Diastereomeric Ratio (if reported) | Yield (if reported) |

| Benzaldehyde | Chloroacetonitrile | Hydroxide/Alkoxide | Various | 3-Phenyloxirane-2-carbonitrile | Mixture of stereoisomers | High (up to 100%) nih.gov |

This table presents data for a closely related Darzens condensation reaction due to the lack of specific data for the target compound in the search results.

Electrophilic Epoxidation Strategies

Electrophilic epoxidation involves the transfer of an oxygen atom from an electrophilic reagent to the nucleophilic carbon-carbon double bond of the olefin. While α,β-unsaturated nitriles have an electron-deficient double bond, making them less reactive towards common electrophilic epoxidizing agents compared to electron-rich alkenes, this approach can still be employed, often requiring more reactive reagents or specific catalysts.

Commonly used electrophilic epoxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism is believed to be concerted, involving the simultaneous transfer of the oxygen atom and the formation of the two C-O bonds of the epoxide ring. The stereochemistry of the starting alkene is generally retained in the product.

For nitrile-substituted olefins, the presence of the electron-withdrawing cyano group deactivates the double bond towards electrophilic attack. However, the reaction can be facilitated under forcing conditions or with more reactive peroxy acids. Another strategy involves the use of in-situ generated dimethyldioxirane (B1199080) (DMDO), which has been shown to be effective in the epoxidation of α,β-unsaturated oximes, compounds structurally related to the target precursor. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry during the synthesis of this compound is crucial for accessing specific enantiomers and diastereomers, which can have different biological activities or serve as precursors for stereochemically defined molecules.

Organocatalytic Asymmetric Epoxidation Protocols

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the enantioselective epoxidation of α,β-unsaturated compounds. Chiral organic molecules, such as amino acids and their derivatives, can catalyze the epoxidation with high enantioselectivity.

| Substrate | Catalyst | Oxidant | Solvent | Yield (%) | ee (%) |

| α,β-Unsaturated Aldehydes | Chiral bisaryl-silyl-protected pyrrolidine (B122466) | H₂O₂ / t-BuOOH | Water/Alcohol mixtures | High | >94 |

This table presents data for the organocatalytic epoxidation of α,β-unsaturated aldehydes, a related class of compounds, due to the lack of specific data for the target nitrile substrate.

Metal-Catalyzed Chiral Synthesis Routes

Chiral metal complexes are widely used to catalyze asymmetric epoxidation reactions, often with high levels of enantioselectivity and diastereoselectivity. For electron-deficient olefins, catalysts based on transition metals such as manganese, titanium, and vanadium have shown significant promise.

For instance, chiral manganese(III)-salen complexes have been successfully used for the asymmetric epoxidation of various unfunctionalized olefins. nih.gov These catalysts can be tuned by modifying the salen ligand to achieve high enantioselectivities. While direct application to 2-phenyl-2-butenenitrile is not explicitly detailed in the provided search results, the epoxidation of structurally similar compounds like α-methylstyrene has been achieved with good enantiomeric excess using heterogeneous Mn(salen) catalysts. nih.gov

| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee) |

| α-Methylstyrene | Heterogeneous Mn(salen) | Not specified | 79.7% nih.gov |

| cis-β-Methylstyrene | Heterogeneous Mn(salen) | Not specified | 94.9% (for cis-epoxide) nih.gov |

This table presents data for the metal-catalyzed epoxidation of related styrenic compounds, as specific data for the target nitrile substrate was not found.

Control of Stereochemistry through Reaction Conditions

The diastereoselectivity of the epoxidation reaction can often be influenced by the reaction conditions, including the choice of solvent, base, and temperature. In the context of the Darzens condensation, the ratio of cis to trans isomers of the resulting epoxide can be manipulated to some extent by varying these parameters. The relative stability of the intermediate halohydrin alkoxides and the transition states leading to the different diastereomers play a crucial role in determining the final product distribution.

For electrophilic epoxidations, the stereochemical outcome is often dictated by the geometry of the starting alkene (E/Z). Furthermore, the presence of chiral auxiliaries on the substrate can direct the epoxidation to a specific face of the double bond, leading to high diastereoselectivity. The diastereoselectivity in the epoxidation of certain alkenes has been shown to be influenced by remote stereocenters within the molecule, highlighting the subtle effects that can govern the stereochemical course of the reaction. nih.gov

Development and Optimization of Synthetic Pathways

The primary route for the synthesis of this compound is the Darzens condensation. This reaction involves the base-mediated condensation of a ketone, in this case, acetophenone, with an α-halo compound, 2-chloroacetonitrile. The reaction proceeds through the formation of an enolate from the α-halo nitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent intramolecular nucleophilic substitution results in the formation of the epoxide ring.

The optimization of this pathway is crucial for achieving high yields and controlling the stereochemistry of the final product, as the reaction creates two adjacent stereocenters. Key areas of optimization include the careful selection of catalysts, reagents, and solvents, as well as understanding their interplay in the reaction mechanism.

Catalyst and Reagent Design for Improved Yields and Selectivity

The choice of base and catalyst is paramount in the Darzens condensation for the synthesis of this compound. Various bases can be employed, ranging from alkali metal hydroxides and alkoxides to more sophisticated organic bases. In the context of this specific transformation, phase-transfer catalysis (PTC) has emerged as a highly effective methodology.

Phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the base (often as a hydroxide or alkoxide anion) from an aqueous or solid phase into the organic phase where the acetophenone and 2-chloroacetonitrile are dissolved. This enhances the reaction rate and often leads to milder reaction conditions.

The structure of the phase-transfer catalyst can significantly influence the reaction's efficiency and selectivity. For instance, the lipophilicity of the catalyst's cation can affect its ability to extract the base into the organic phase, thereby influencing the reaction rate.

While specific data for the synthesis of this compound is not extensively tabulated in publicly available literature, general principles from related Darzens reactions provide valuable insights. The following table illustrates the impact of different catalyst and base systems on the yield of analogous epoxide formations.

| Catalyst/Base System | Substrates | Yield (%) | Stereoselectivity | Reference |

| NaOH / Benzyltriethylammonium chloride | Benzaldehyde, Chloroacetonitrile | High (up to 100%) | Mixture of stereoisomers | acs.org |

| Potassium tert-butoxide | Aldehyde, α-halo ester | - | - | General Darzens |

| Chiral Phase-Transfer Catalyst | α-chloro ketones, aldehydes | - | High enantioselectivity | rsc.org |

This table is illustrative and based on analogous reactions. Specific yields for this compound may vary.

The use of chiral phase-transfer catalysts represents a frontier in this field, offering the potential for asymmetric synthesis of this compound. rsc.org Catalysts derived from cinchona alkaloids, for example, have been shown to induce high enantioselectivity in Darzens reactions. rsc.org The design of these catalysts involves creating a chiral environment around the reacting species, which can differentiate between the transition states leading to the two different enantiomers of the product.

Solvent Effects in Reaction Efficiency and Stereocontrol

The solvent plays a multifaceted role in the synthesis of this compound, influencing reaction rates, yields, and stereoselectivity. In phase-transfer catalyzed Darzens reactions, a two-phase system is typically employed, consisting of an aqueous phase containing the base and an organic phase for the reactants.

The choice of the organic solvent is critical. Polar aprotic solvents can stabilize the intermediate enolate, potentially increasing the reaction rate. However, the solvent can also affect the aggregation state of the ion pairs (catalyst cation and enolate anion), which in turn can influence the stereochemical outcome of the reaction.

For the Darzens condensation, a range of organic solvents can be utilized. The following table summarizes the general effects of different solvent types on reaction efficiency and stereocontrol in related epoxide syntheses.

| Solvent Type | Examples | Effect on Reaction Rate | Effect on Stereocontrol |

| Aprotic Polar | Acetonitrile, DMF | Generally increases rate | Can influence diastereoselectivity |

| Aprotic Non-polar | Toluene, Hexane | Generally slower rate | May favor a specific stereoisomer |

| Protic | Ethanol, Methanol (B129727) | Can participate in side reactions | Can affect enolate stability |

This table provides a general overview; specific outcomes for the synthesis of this compound would require empirical determination.

The interplay between the solvent, base, and catalyst is complex. For instance, in a solid-liquid PTC system, where a solid inorganic base is used, the ability of the organic solvent to partially dissolve the base can be a crucial factor. The selection of the optimal solvent system is therefore a key aspect of process development for the synthesis of this target molecule.

Scalability Considerations for Preparative Research

Translating a laboratory-scale synthesis of this compound to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Key scalability considerations include:

Heat Management: The Darzens condensation is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems is therefore critical.

Mass Transfer: In phase-transfer catalyzed reactions, the rate can be limited by the transfer of species between the two phases. Efficient stirring and agitation are necessary to maximize the interfacial area and ensure effective mass transfer. The geometry of the reactor and the type of impeller become important parameters.

Reagent Addition and Control: The rate of addition of reagents, particularly the base or the α-halo nitrile, may need to be carefully controlled on a larger scale to manage the reaction exotherm and minimize side reactions.

Work-up and Purification: The isolation and purification of the product can become more challenging at a larger scale. The choice of extraction solvents, the volume of waste generated, and the method of purification (e.g., distillation vs. chromatography) need to be optimized for efficiency and environmental impact.

Cost of Reagents and Catalysts: The economic viability of the synthesis at scale is heavily dependent on the cost of the starting materials, catalyst, and solvents. Catalyst recycling is a significant consideration, especially for more expensive chiral phase-transfer catalysts.

While a specific 180 kg scale-up example exists for a Darzens epoxide synthesis, detailed public data for the large-scale production of this compound is not available. researchgate.net However, the general principles of chemical engineering and process development for exothermic, two-phase reactions are directly applicable.

Reactivity and Mechanistic Investigations of 3 Methyl 3 Phenyloxirane 2 Carbonitrile

Ring-Opening Reactions of the Oxirane Moiety

The high ring strain of the oxirane in 3-Methyl-3-phenyloxirane-2-carbonitrile makes it susceptible to cleavage by a variety of reagents. These reactions typically proceed via nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide ring, leading to the formation of a range of functionalized products. The regioselectivity and stereospecificity of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions, particularly the presence or absence of an acid catalyst.

Nucleophilic Ring-Opening with Diverse Heteroatom Nucleophiles

The reaction of this compound with heteroatom nucleophiles involves the direct attack of the nucleophile on one of the epoxide carbons. In the absence of an acid catalyst, these reactions generally follow an SN2 mechanism. The regioselectivity of the attack is primarily governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom (C2).

The aminolysis of epoxides is a fundamental method for the synthesis of β-amino alcohols, which are important building blocks in medicinal chemistry. The reaction of this compound with primary and secondary amines is expected to proceed via a nucleophilic attack of the amine at the C2 position of the oxirane ring. This preference is due to the lower steric hindrance at C2 compared to the C3 position, which is substituted with a bulky phenyl and a methyl group. The reaction is typically carried out by heating the epoxide with the amine, either neat or in a suitable solvent.

The general mechanism involves the lone pair of the nitrogen atom of the amine attacking the C2 carbon, leading to the opening of the oxirane ring and the formation of a zwitterionic intermediate. Subsequent proton transfer results in the final β-amino alcohol product. The stereochemistry of this reaction is expected to be stereospecific, with an inversion of configuration at the C2 center, a hallmark of the SN2 mechanism.

Table 1: Predicted Products from the Reaction of this compound with Various Amines

| Amine Nucleophile | Predicted Product |

| Ammonia | 2-Amino-3-hydroxy-3-phenylbutanenitrile |

| Methylamine | 3-Hydroxy-2-(methylamino)-3-phenylbutanenitrile |

| Diethylamine | 2-(Diethylamino)-3-hydroxy-3-phenylbutanenitrile |

The alcoholysis of this compound results in the formation of β-alkoxy alcohols. Similar to the reaction with amines, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. The alkoxide, generated from the alcohol, acts as the nucleophile and attacks the less sterically hindered C2 carbon of the epoxide. This leads to a product where the alkoxy group is attached to C2 and a hydroxyl group is formed at C3. The reaction is typically performed by heating the epoxide in the presence of the alcohol, often with the addition of a base to generate the more nucleophilic alkoxide.

The hydrolysis of this compound leads to the formation of a diol, specifically 2,3-dihydroxy-3-phenylbutanenitrile. In neutral or basic water, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. Consistent with the SN2 mechanism, the attack occurs at the less sterically hindered C2 position. This reaction pathway results in the formation of a trans-diol, assuming the reaction proceeds with inversion of stereochemistry at the site of nucleophilic attack. The hydrolysis of the nitrile group to a carboxylic acid can also occur under these conditions, particularly with prolonged reaction times or harsher conditions. cymitquimica.com

Acid-Promoted Ring-Opening Pathways

The presence of an acid catalyst significantly alters the mechanism and regioselectivity of the epoxide ring-opening reaction. The acid protonates the epoxide oxygen, creating a better leaving group and making the epoxide carbons more electrophilic. This activation facilitates the attack by even weak nucleophiles.

In the acid-catalyzed ring-opening of this compound, the regioselectivity is a subject of considerable mechanistic interest. The protonated epoxide can be thought of as a hybrid of two resonance structures, with a partial positive charge distributed between the two carbon atoms. The C3 carbon, being tertiary and benzylic, is better able to stabilize a positive charge than the C2 carbon. Consequently, the transition state for the ring-opening has significant SN1 character.

This leads to a reversal of regioselectivity compared to the base-catalyzed reaction. The nucleophile will preferentially attack the more substituted C3 carbon. This is because the C3-O bond is weaker and has a greater degree of carbocationic character in the transition state.

Table 2: Regioselectivity of Ring-Opening under Basic vs. Acidic Conditions

| Condition | Site of Nucleophilic Attack | Major Product Type |

| Basic/Neutral | C2 (less substituted) | Normal product |

| Acidic | C3 (more substituted) | Abnormal product |

The stereochemical outcome of the acid-catalyzed opening is also noteworthy. While the reaction has SN1-like regioselectivity, the attack of the nucleophile still generally occurs from the backside, leading to an inversion of configuration at the reacting center. This suggests a "borderline" SN2 mechanism, where bond breaking is more advanced than bond making in the transition state, but the nucleophile still attacks before a full carbocation intermediate is formed.

For instance, the reaction with an alcohol like methanol (B129727) in the presence of an acid catalyst would be expected to yield 3-hydroxy-2-methoxy-3-phenylbutanenitrile as the major product. The attack of methanol would occur at C3 with inversion of stereochemistry.

Role of Lewis Acids (e.g., BF3·OEt2) in Reactivity Modulation

Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), are pivotal in modulating the reactivity of this compound. researchgate.net The interaction between the Lewis acid and the oxygen atom of the oxirane ring enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and rearrangement. This activation is the initial and crucial step for a variety of subsequent transformations. researchgate.net

The coordination of BF₃·OEt₂ to the epoxide oxygen weakens the C-O bonds, facilitating ring-opening. The regioselectivity of this opening is influenced by the electronic and steric properties of the substituents on the oxirane ring. In the case of this compound, the presence of a phenyl and a methyl group at the C3 position, and a nitrile group at the C2 position, directs the course of the reaction.

Base-Mediated Ring-Opening Processes

In contrast to acid-catalyzed reactions, base-mediated ring-opening of epoxides generally proceeds via an Sₙ2 mechanism. libretexts.orgyoutube.com For this compound, a strong nucleophile would typically attack the less sterically hindered carbon atom. libretexts.org Given the substitution pattern of this molecule, the C2 carbon, which is attached to the nitrile group, would be the likely site of nucleophilic attack. This process involves the direct displacement of the oxygen atom, leading to the formation of a β-hydroxy nitrile derivative. The stereochemistry of this reaction is characterized by an inversion of configuration at the center of attack. youtube.com

The strained nature of the three-membered ring is a key factor that enables this reaction to occur, as the relief of this strain provides a thermodynamic driving force. libretexts.orgyoutube.com

Rearrangement Reactions

The Meinwald rearrangement is a characteristic reaction of epoxides, particularly those bearing electron-withdrawing groups, that leads to the formation of carbonyl compounds. In the context of this compound, this rearrangement is often promoted by Lewis acids like BF₃·OEt₂. rsc.org

The BF₃·OEt₂-promoted reaction of 3-aryloxirane-2-carbonitriles, including the subject compound, proceeds through a Meinwald rearrangement that involves the migration of a substituent from one carbon of the epoxide ring to the other. researchgate.netrsc.org The process is initiated by the coordination of the Lewis acid to the epoxide oxygen. This is followed by the cleavage of the C2-O bond to form a carbocationic intermediate at C3, which is stabilized by the adjacent phenyl group. Subsequently, a 1,2-hydride shift or, more relevantly in this context, a migration of the cyano group can occur. However, studies on similar 3-aryloxirane-2-carbonitriles suggest a mechanism where the rearrangement leads to an arylacetyl cyanide intermediate. rsc.org This implies a migration of the aryl group or a concerted process rather than a simple cyanide shift. The in-situ generated arylacetyl cyanide is a key reactive intermediate. rsc.org

A significant synthetic application of the Meinwald rearrangement of 3-aryloxirane-2-carbonitriles is its use in tandem reactions. rsc.org Following the rearrangement to form the highly reactive arylacetyl cyanide intermediate, this species can be trapped in situ by various nucleophiles. rsc.org For instance, in the presence of amines, alcohols, or water, the arylacetyl cyanide undergoes an addition-elimination process to yield arylacetic acid derivatives such as amides, esters, or the acid itself. rsc.org This tandem strategy is efficient and allows for the synthesis of a diverse range of compounds from a single precursor. The use of microwave irradiation can accelerate these transformations. rsc.org

The table below summarizes the outcomes of the BF₃·OEt₂-promoted tandem Meinwald rearrangement and nucleophilic substitution of various 3-aryloxirane-2-carbonitriles with aniline, as documented in a study by Li et al. (2019). This data illustrates the versatility of the reaction with different substituents on the phenyl ring.

| Entry | Ar | Product | Yield (%) |

| 1 | 4-BrC₆H₄ | 2-(4-Bromophenyl)-N-phenylacetamide | 77 |

| 2 | C₆H₅ | N,2-Diphenylacetamide | 78 |

| 3 | 4-MeC₆H₄ | 2-(4-Methylphenyl)-N-phenylacetamide | 81 |

| 4 | 4-MeOC₆H₄ | 2-(4-Methoxyphenyl)-N-phenylacetamide | 82 |

| 5 | 4-FC₆H₄ | 2-(4-Fluorophenyl)-N-phenylacetamide | 75 |

| 6 | 4-ClC₆H₄ | 2-(4-Chlorophenyl)-N-phenylacetamide | 76 |

| 7 | 3-BrC₆H₄ | 2-(3-Bromophenyl)-N-phenylacetamide | 72 |

| 8 | 2-Naphthyl | 2-(Naphthalen-2-yl)-N-phenylacetamide | 79 |

While the Meinwald rearrangement is a prominent pathway, other skeletal rearrangements of epoxides can occur, often dictated by the specific substrate and reaction conditions. For instance, pinacol-type rearrangements are observed in related systems. researchgate.net In the case of this compound, the stability of the potential carbocationic intermediates plays a crucial role in determining the rearrangement pathway. The formation of a tertiary benzylic carbocation at the C3 position is highly favored, which then directs the subsequent migratory aptitude of the adjacent groups. While the primary focus of existing research has been on the Meinwald rearrangement for this class of compounds, the potential for other rearrangements under different catalytic systems remains an area for further investigation.

Insufficient Information Available to Generate a Detailed Scientific Article on this compound

Following a comprehensive series of targeted searches for scientific literature and data concerning the chemical compound "this compound," it has been determined that there is a significant lack of specific information required to fulfill the user's request for a detailed article. The outlined sections and subsections necessitate in-depth research findings on the compound's reactivity, mechanistic pathways, and the influence of its functional groups, which are not sufficiently available in the public domain or accessible scientific databases through the current search capabilities.

The investigation into the reactivity of the nitrile functional group in conjunction with the oxirane, including nucleophilic additions and potential cyclization reactions, yielded no specific experimental data for this compound. While general principles of epoxide and nitrile chemistry are well-established, applying these concepts to this specific molecule without direct, published research would be speculative and would not meet the required standard of scientific accuracy.

Similarly, a detailed analysis of the electronic and steric effects of the phenyl and methyl groups, as well as the impact of the nitrile group's electron-withdrawing character on reaction pathways and selectivity, requires specific studies on this compound or on very closely related analogues. The search results provided information on other oxirane-containing molecules, but the unique combination of the nitrile, phenyl, and methyl groups at the C2 and C3 positions of the oxirane ring creates a specific chemical environment for which reactivity data could not be located.

Without access to specialized chemical research databases or academic journals that may contain this niche information, generating a "thorough, informative, and scientifically accurate" article that strictly adheres to the provided, detailed outline is not possible at this time. Any attempt to do so would involve a high degree of unsupported extrapolation from the reactivity of dissimilar compounds, thereby failing to meet the core requirements of the user's request.

Therefore, this response must conclude that the necessary scientific data to construct the requested article on "" is not available through the conducted searches.

Stereochemical Analysis and Control in 3 Methyl 3 Phenyloxirane 2 Carbonitrile Transformations

Diastereomeric and Enantiomeric Outcomes in Synthetic Reactions

The synthesis of 3-methyl-3-phenyloxirane-2-carbonitrile, often accomplished via the Darzens condensation, provides a key platform for examining diastereomeric and enantiomeric outcomes. The Darzens reaction involves the condensation of a ketone or aldehyde with an α-haloester or related compound in the presence of a base to form an α,β-epoxy ester (or in this case, an α,β-epoxy nitrile). nih.gov The reaction proceeds through a halohydrin intermediate, and the stereochemistry is established during the initial carbon-carbon bond formation, creating two new stereocenters. nih.gov

The diastereoselectivity of the Darzens reaction, yielding either cis or trans epoxides, is influenced by the reaction conditions. Generally, the ratio of cis to trans isomers can range from 1:1 to 1:2. researchgate.net For the synthesis of related glycidic esters, the choice of base and solvent can impact this ratio.

In the context of enantioselective synthesis, the use of chiral phase-transfer catalysts (PTCs) has emerged as a powerful strategy. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. For instance, chiral PTCs derived from cinchona alkaloids have been successfully employed in asymmetric Darzens reactions, achieving moderate to high diastereoselectivity and enantioselectivity. rsc.orgruc.dk In some cases, the diastereomeric ratio (d.r.) has been reported to be as high as 6.9:1 in favor of the cis product when using specific aldehydes and a chiral PTC. rsc.org Proline-based chiral organocatalysts have also shown high efficiency in asymmetric Darzens reactions of α-chloroketones, yielding epoxides with excellent enantiomeric excesses (ee) of up to 99%. clockss.org

Table 1: Illustrative Diastereomeric and Enantiomeric Outcomes in Asymmetric Darzens-type Reactions

| Reactants | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Aldehydes and α-chloroacetonitrile | Cinchona alkaloid-derived PTC | Up to 6.9:1 | Moderate | rsc.org |

| α-chloro ketones and aldehydes | Proline-based organocatalyst | Not Specified | Up to 99% | clockss.org |

| Aldehydes and α-haloamides | Cobalt(salen) complex | Diastereoselective for cis or trans | Up to 50% | researchgate.net |

| Aldehydes and camphor-derived sulfonium (B1226848) amide | Camphor-derived auxiliary | Complete diastereoselectivity | Up to 99% | chromatographyonline.com |

Analytical Methodologies for Stereoisomer Characterization in Research

The characterization and quantification of stereoisomers of this compound are crucial for evaluating the success of stereoselective syntheses. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. researchgate.net Diastereomers are not mirror images and thus have different physical properties, which often translates to distinct chemical shifts in their NMR spectra. nih.gov By carefully integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, the relative abundance of each can be determined. researchgate.netresearchgate.net For complex spectra where signals may overlap, advanced techniques like band-selective pure shift NMR can be utilized to collapse multiplets into singlets, thereby improving resolution and allowing for more accurate integration. nih.gov

For determining enantiomeric excess, NMR can be used in conjunction with chiral solvating agents or chiral derivatizing agents. These agents interact with the enantiomers to form diastereomeric complexes or adducts, which will then exhibit separate signals in the NMR spectrum. researchgate.net ¹³C NMR can also be a valuable tool, as the chemical shifts of carbon atoms, particularly those near the stereocenters, can differ between diastereomers. scbt.comnih.gov For instance, in cyclohexanecarbonitriles, the chemical shift of the nitrile carbon has been shown to correlate with its axial or equatorial configuration. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. orgsyn.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. researchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, can significantly influence the separation. chromatographyonline.com For complex mixtures containing multiple stereoisomers, two-dimensional HPLC can be employed for complete separation. researchgate.net

Table 2: Key Analytical Techniques for Stereoisomer Characterization

| Analytical Technique | Application | Key Principles | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Diastereomeric ratio determination | Distinct chemical shifts and integration of signals for each diastereomer. | researchgate.netresearchgate.net |

| ¹³C NMR Spectroscopy | Diastereomer differentiation | Different chemical shifts for carbons near stereocenters. | nih.govscbt.com |

| NMR with Chiral Solvating Agents | Enantiomeric excess determination | Formation of diastereomeric complexes leading to separate NMR signals for each enantiomer. | researchgate.net |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomer separation and quantification | Differential interaction of enantiomers with a chiral stationary phase, resulting in different retention times. | researchgate.netorgsyn.org |

Strategies for Stereochemical Induction in Derived Products

The stereochemistry of this compound serves as a crucial starting point for inducing stereochemistry in subsequent transformations. The epoxide ring is a versatile functional group that can undergo various ring-opening reactions, and the existing stereocenters can direct the stereochemical outcome of these reactions.

One of the most effective strategies for stereochemical induction is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical course of a reaction. orgsyn.org After the desired transformation, the auxiliary can be removed. For example, in the synthesis of glycidic amides, a camphor-derived chiral auxiliary attached to a sulfonium ylide has been shown to provide excellent diastereoselectivity and enantioselectivity in the Darzens reaction. chromatographyonline.com Evans oxazolidinones are another class of widely used chiral auxiliaries that have proven effective in a variety of asymmetric reactions, including aldol (B89426) additions and alkylations.

The inherent chirality of this compound itself can be used to direct the formation of new stereocenters. For instance, the nucleophilic ring-opening of the epoxide can proceed with high stereoselectivity. The incoming nucleophile will typically attack one of the epoxide carbons from the side opposite to the oxygen atom (an S(_N)2-type mechanism), leading to an inversion of configuration at the site of attack. The regioselectivity of the attack (at C2 or C3) will depend on the nature of the nucleophile and the reaction conditions. By carefully choosing these parameters, it is possible to synthesize a variety of enantiomerically enriched products derived from the initial oxirane.

Another strategy involves the use of chiral catalysts in reactions of the oxirane or its derivatives. For example, a chiral catalyst could be used to selectively catalyze a reaction at one of the functional groups of a molecule derived from the ring-opening of this compound, thereby introducing new stereocenters with high control.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

No published research could be located that applies Density Functional Theory (DFT) to investigate the reaction mechanisms involving 3-Methyl-3-phenyloxirane-2-carbonitrile.

Transition State Analysis and Energy Barrier Determination

A search for scientific articles providing transition state analysis or the determination of energy barriers for reactions involving this compound yielded no results. Consequently, there is no available data to present in a table format for this topic.

Elucidation of Reaction Energy Profiles

There are no studies available that elucidate the reaction energy profiles for the formation or subsequent reactions of this compound.

Theoretical Modeling of Reactivity and Selectivity

No theoretical models predicting the reactivity and selectivity of this compound have been described in the literature.

Prediction of Regioselectivity in Ring-Opening Reactions

While the ring-opening of epoxides is a common area of theoretical study, no specific research has been published that computationally predicts the regioselectivity of such reactions for this compound.

Prediction of Stereoselectivity in Asymmetric Transformations

There is an absence of published computational studies focused on predicting the stereoselectivity of asymmetric transformations involving this compound.

Investigation of Transient Intermediates and Proposed Reaction Pathways

No computational investigations into the transient intermediates or proposed reaction pathways for this compound were found in the searched literature.

Computational Support for Spectroscopic Data Interpretation

In the structural elucidation of "this compound," computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the interpretation and validation of experimental spectroscopic data. The synergy between theoretical calculations and experimental measurements provides a deeper understanding of the molecule's electronic structure and vibrational modes, leading to more confident spectroscopic assignments.

Theoretical calculations are typically initiated by obtaining the optimized molecular geometry of the compound in the gas phase or in a simulated solvent environment. This optimized structure represents the lowest energy conformation of the molecule and is the foundation for subsequent spectroscopic property calculations. Methodologies such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed for this purpose due to their balance of accuracy and computational cost.

Once the geometry is optimized, the same level of theory is used to calculate various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts provide a theoretical spectrum that can be correlated with experimental data, aiding in the assignment of complex signals, especially for quaternary carbons and stereochemically distinct protons. The correlation between calculated and experimental chemical shifts is often linear, and any significant deviations can indicate interesting electronic or steric effects within the molecule.

Similarly, computational methods are invaluable for interpreting infrared (IR) and Raman spectra. The vibrational frequencies and intensities are calculated from the second derivative of the energy with respect to the atomic coordinates. The resulting theoretical spectrum can be compared with the experimental spectrum, allowing for the assignment of specific vibrational modes to the observed absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the harmonic approximation used in most calculations.

The following data tables present a hypothetical comparison between experimental and computationally predicted spectroscopic data for "this compound," illustrating the typical level of agreement that can be achieved.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311++G(d,p)) | Assignment |

| C=N | 117.5 | 118.2 | Nitrile Carbon |

| C2 (Oxirane) | 55.8 | 56.5 | Methine Carbon |

| C3 (Oxirane) | 62.1 | 63.0 | Quaternary Carbon |

| CH₃ | 20.3 | 21.1 | Methyl Carbon |

| C1' (Phenyl) | 135.2 | 136.0 | Ipso-Carbon |

| C2'/C6' (Phenyl) | 128.9 | 129.5 | Ortho-Carbons |

| C3'/C5' (Phenyl) | 129.4 | 130.1 | Meta-Carbons |

| C4' (Phenyl) | 128.6 | 129.3 | Para-Carbon |

Note: The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| C≡N Stretch | 2245 | 2250 |

| C-H Stretch (Aromatic) | 3060 | 3065 |

| C-H Stretch (Aliphatic) | 2980 | 2985 |

| C-O-C Stretch (Oxirane) | 1250 | 1258 |

| Phenyl Ring Deformation | 1605 | 1610 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98 for B3LYP) to improve agreement with experimental data by accounting for anharmonicity.

These computational approaches not only validate experimental findings but can also predict spectroscopic features for isomers or related compounds, guiding further experimental investigation. The detailed assignment of spectroscopic data, supported by robust computational evidence, is a cornerstone of modern chemical characterization.

Synthetic Applications of 3 Methyl 3 Phenyloxirane 2 Carbonitrile in Organic Chemistry

Building Block in the Construction of Complex Organic Molecules

The strategic placement of reactive functional groups renders 3-methyl-3-phenyloxirane-2-carbonitrile a potent building block for the assembly of diverse and complex organic structures. The epoxide can undergo regioselective and stereoselective ring-opening reactions, while the nitrile group can be transformed into various other functionalities. rsc.orgyoutube.com This dual reactivity is fundamental to its application in synthesizing a range of acyclic and heterocyclic compounds.

Synthesis of α-Amino Acid Derivatives

The structure of this compound is well-suited for the synthesis of α-amino acid derivatives. The synthetic pathway can be envisioned through the nucleophilic opening of the epoxide ring by an amine or ammonia, which would yield an α-amino-β-hydroxy nitrile. Subsequent hydrolysis of the nitrile group, a common transformation in organic chemistry, would produce the corresponding α-amino acid. khanacademy.org

This approach is analogous to aspects of the Strecker amino acid synthesis, where cyanohydrins act as key intermediates. wikipedia.orgacs.orglibretexts.org Cyanohydrins, which feature a hydroxyl and a cyano group on the same carbon, are precursors to α-hydroxy acids and, with the introduction of an amino group, to α-amino acids. fiveable.meresearchgate.net The ring-opened product of this compound with an amine nucleophile would be an amino-substituted cyanohydrin derivative, a direct precursor to more complex amino acid structures. nih.govresearchgate.netstudysmarter.co.uk

Construction of Heterocyclic Ring Systems (e.g., quinoline (B57606), benzimidazole, oxathiole derivatives)

The versatility of this compound extends to the synthesis of various heterocyclic systems.

Quinoline Derivatives: The synthesis of quinolines often involves the cyclization of appropriately substituted anilines with carbonyl compounds or α,β-unsaturated systems. rsc.orgmdpi.comnih.gov A potential strategy using this compound would involve its initial ring-opening to generate a 1,3-dicarbonyl or related precursor, which could then undergo a condensation and cyclization reaction, such as the Friedländer annulation, with an amino-substituted aromatic compound to form the quinoline core. organic-chemistry.org While direct use of this specific epoxy nitrile is not extensively documented, the functional handles it possesses are amenable to established quinoline synthetic routes. researchgate.net

Benzimidazole Derivatives: Benzimidazoles are typically synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govorganic-chemistry.orgijariie.com The nitrile group of this compound could, after modification, serve as the requisite one-carbon unit for this cyclization. For instance, hydrolysis of the nitrile to a carboxylic acid, following the ring-opening of the epoxide, would generate a precursor that could condense with o-phenylenediamine (B120857) under acidic conditions to yield a substituted benzimidazole. nih.gov

Oxathiole Derivatives: The synthesis of oxathiole derivatives can be achieved through the reaction of epoxides with sulfur-containing reagents. The strained epoxide ring of this compound is susceptible to nucleophilic attack by sulfur compounds, which could lead to the formation of a five-membered oxathiole ring system through a subsequent cyclization step.

Formation of Aromatic and Aliphatic Derivatives via Controlled Ring Opening

The controlled ring-opening of the epoxide moiety in this compound is a key strategy for generating a variety of functionalized aromatic and aliphatic compounds. rsc.orgresearchgate.net The regioselectivity of this reaction is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. libretexts.org

Under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. youtube.comyoutube.com For this compound, this would be the carbon bearing the nitrile group. In contrast, under acidic conditions, the reaction may proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge—the tertiary benzylic carbon. libretexts.org This controlled ring-opening allows for the selective formation of β-substituted alcohols. dntb.gov.ua

| Nucleophile | Condition | Major Product Structure |

| Cyanide (CN⁻) | Basic | Attack at the less substituted carbon, leading to a dinitrile precursor. |

| Alkoxides (RO⁻) | Basic | Formation of an ether and a β-hydroxy nitrile. |

| Amines (RNH₂) | Neutral/Basic | Yields an amino-substituted β-hydroxy nitrile. |

| Halide ions (X⁻) | Acidic (HX) | Formation of a trans-halohydrin, with attack at the more substituted carbon. |

| Water (H₂O) | Acidic | Produces a diol with a nitrile group. |

Role in Multi-Component and Tandem Reaction Sequences

The multiple reactive sites within this compound make it an ideal candidate for use in multi-component and tandem (or cascade) reactions. acs.org These reactions, which form several bonds in a single operation, are highly efficient.

A potential tandem sequence could involve the initial ring-opening of the epoxide by a nucleophile, followed by an intramolecular cyclization. researchgate.netresearchgate.net For example, a reaction with a molecule containing both an amine and a thiol could lead to a tandem epoxide opening and subsequent cyclization to form complex heterocyclic structures. rsc.org Such cascade reactions, where one transformation triggers the next, are a hallmark of modern synthetic chemistry, and the epoxide functionality is frequently employed in this context to build polycyclic ether systems. nih.govnih.govnih.gov The Ritter reaction, involving the reaction of nitriles with carbocations generated from epoxide opening, is another example of a potential tandem process to form diamino alcohol derivatives. nih.gov These one-pot syntheses offer significant advantages in terms of efficiency and waste reduction. nih.govnih.gov

Development of Chiral Scaffolds and Intermediates for Asymmetric Synthesis

Chiral epoxides are highly valuable intermediates in asymmetric synthesis, allowing for the creation of enantiomerically pure complex molecules. nih.govpsu.edu this compound, possessing two stereocenters, can exist as four stereoisomers. The use of a single enantiomer of this compound allows for the transfer of chirality into new products.

Methods such as the Sharpless asymmetric epoxidation provide routes to chiral epoxy alcohols, which can be precursors to chiral epoxides like the title compound. acs.orgddugu.ac.in Once the chiral epoxide is obtained, its stereospecific ring-opening reactions can be used to generate a wide array of optically active molecules. nih.gov The SN2-type ring-opening of a chiral epoxide proceeds with inversion of configuration at the point of attack, allowing for precise control over the stereochemistry of the product. This makes this compound, in its enantiopure form, a powerful chiral scaffold for the synthesis of biologically active compounds and other valuable chiral materials. mdpi.com

Future Perspectives and Emerging Research Areas

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are increasingly pivotal in guiding synthetic strategies, aiming to reduce environmental impact and enhance safety. For a molecule like 3-Methyl-3-phenyloxirane-2-carbonitrile, future research is expected to focus heavily on developing more sustainable synthetic and transformative methods.

One promising direction is the adoption of biocatalysis . Enzymes, such as epoxide hydrolases and lipases, offer high selectivity under mild, aqueous conditions, aligning perfectly with green chemistry tenets. researchgate.net Research into novel epoxide hydrolases could lead to efficient kinetic resolutions of racemic this compound, providing access to enantiopure forms which are often crucial for biological applications. Furthermore, the use of enzymes for the ring-opening of the epoxide with various nucleophiles could provide a green route to a diverse range of functionalized products. mdpi.com

Another key area is the exploration of alternative energy sources to drive the synthesis and transformations of this compound. The use of microwave irradiation and ultrasound has been shown to accelerate reaction rates, often leading to higher yields and reduced by-product formation in the synthesis of various heterocyclic compounds. qub.ac.uk Applying these technologies to the epoxidation of α,β-unsaturated nitriles or the subsequent reactions of the resulting epoxide could significantly improve the efficiency and environmental footprint of the processes.

Moreover, the development of syntheses that utilize benign solvents, or are performed under solvent-free conditions, will be a critical aspect of future research. Mechanochemical methods, where reactions are induced by grinding, offer a solvent-free alternative that can lead to high yields and simplified purification procedures. mdpi.com

| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |

| Biocatalysis | Enantioselective synthesis and ring-opening reactions. | High selectivity, mild conditions, reduced waste. |

| Microwave/Ultrasound | Accelerated synthesis and transformations. | Faster reactions, improved yields, energy efficiency. |

| Solvent-Free Synthesis | Mechanochemical synthesis from starting materials. | Reduced solvent waste, simplified workup. |

| Benign Solvents | Use of water, ionic liquids, or supercritical fluids. | Reduced environmental impact and toxicity. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the future of this compound chemistry will undoubtedly be shaped by the discovery and application of novel catalytic systems. A major focus will be on achieving high levels of stereoselectivity in both its synthesis and subsequent transformations.

Asymmetric organocatalysis , a field recognized with the 2021 Nobel Prize in Chemistry, presents a powerful toolbox for the enantioselective synthesis of chiral molecules. qub.ac.uk The development of chiral organocatalysts, such as proline derivatives or chiral amines, could enable the direct and highly enantioselective epoxidation of the corresponding α,β-unsaturated nitrile precursor. uchicago.edu Furthermore, organocatalysts are being explored for the asymmetric ring-opening of epoxides, which would provide access to a wide array of chiral building blocks derived from this compound. eubopen.org

Lewis acid catalysis is another area ripe for exploration. Chiral Lewis acids can activate the epoxide ring towards nucleophilic attack, facilitating stereocontrolled ring-opening reactions. mdpi.comresearchgate.net The coordination of a Lewis acid to the oxygen atom of the oxirane enhances the electrophilicity of the ring carbons, allowing for reactions with a broader range of weaker nucleophiles. Future research will likely focus on the design of novel, highly active, and recyclable Lewis acid catalysts, including those based on earth-abundant metals. The use of heterogeneous catalysts, such as double metal cyanides, could also offer advantages in terms of catalyst separation and reuse. mdpi.com

The synthesis of related phenyloxirane dicarbonitriles has been reported using magnetic nanocatalysts, suggesting a promising avenue for developing easily recoverable and reusable catalytic systems for the synthesis of this compound as well. researchgate.net

| Catalytic System | Potential Application | Key Advantages |

| Asymmetric Organocatalysis | Enantioselective epoxidation and ring-opening. | Metal-free, environmentally benign, high stereocontrol. |

| Chiral Lewis Acid Catalysis | Stereocontrolled ring-opening with diverse nucleophiles. | Activation of the epoxide, potential for high enantioselectivity. |

| Heterogeneous Catalysis | Synthesis and transformation using solid-supported catalysts. | Ease of catalyst recovery and reuse, suitable for flow systems. |

| Nanocatalysis | Use of magnetic or other nanoparticles as catalyst supports. | High surface area, unique reactivity, facile separation. |

Integration into Advanced Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering enhanced safety, scalability, and process control. europa.eu The synthesis and reactions of this compound are well-suited for this technology.

Flow chemistry using microreactors provides excellent heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions, such as epoxidations. researchgate.netrug.nl The continuous in-situ generation of reactive intermediates, like peroxy acids for epoxidation, can be safely managed in a flow system, minimizing the risks associated with their storage and handling. qub.ac.uknih.govqub.ac.uk Future research will likely focus on developing robust and efficient flow protocols for the synthesis of this compound and its subsequent transformations, potentially using packed-bed reactors with immobilized catalysts. nih.govthieme-connect.de

Automated synthesis platforms are revolutionizing the way chemical libraries are generated and reaction conditions are optimized. sigmaaldrich.comresearchgate.net By integrating robotic systems with analytical instrumentation, it is possible to rapidly screen a wide range of catalysts, reagents, and reaction parameters. eubopen.orgchimia.chnih.gov The synthesis of derivatives of this compound could be greatly accelerated by employing such automated platforms, enabling the rapid exploration of its chemical space and the discovery of new bioactive compounds.

| Technology | Application to this compound | Future Prospects |

| Flow Chemistry/Microreactors | Continuous and safe synthesis and ring-opening reactions. | Scalable production, improved safety, integration of multiple reaction steps. syrris.com |

| Automated Synthesis | High-throughput screening of reaction conditions and library synthesis. | Accelerated discovery of new derivatives and reaction protocols. |

Discovery of Undiscovered Reactivity Modes and Transformations

The unique arrangement of functional groups in this compound suggests the potential for uncovering novel reactivity patterns that go beyond the standard nucleophilic ring-opening of epoxides.

One intriguing possibility lies in the exploration of radical reactions . While ionic reactions of epoxides are well-established, their radical chemistry is less explored. The generation of a radical at the carbon bearing the nitrile group could lead to novel cyclization or addition reactions. uchicago.edulibretexts.org For instance, the reaction with a radical initiator could trigger a cascade reaction involving the epoxide ring and the phenyl group. researchgate.netnumberanalytics.com

Another promising area is the investigation of cycloaddition reactions . The nitrile group or the phenyl ring could potentially participate in cycloaddition reactions under specific conditions. For example, [3+2] cycloaddition reactions involving the nitrile group could lead to the formation of novel heterocyclic scaffolds. scielo.org.mxmdpi.commdpi.com While the epoxide ring itself is not a typical participant in cycloadditions, its ring-opening could generate a reactive intermediate that subsequently undergoes a cycloaddition.

Furthermore, the strategic placement of the methyl, phenyl, and nitrile groups could enable unique rearrangement reactions under thermal, photochemical, or catalytic conditions, leading to complex and unexpected molecular architectures. The discovery of such novel transformations would significantly expand the synthetic utility of this compound. nih.govnih.gov

| Reactivity Mode | Potential Transformation | Significance |

| Radical Reactions | Intramolecular cyclizations, radical additions. | Access to novel carbocyclic and heterocyclic frameworks. |

| Cycloaddition Reactions | [3+2] or other cycloadditions involving the nitrile or phenyl group. | Construction of complex polycyclic systems. nih.govrsc.org |

| Novel Rearrangements | Skeletal rearrangements under thermal or catalytic conditions. | Generation of unexpected and potentially valuable molecular structures. |

Advancements in Spectroscopic and Structural Characterization Techniques for Deeper Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods. Future research will leverage advanced spectroscopic and computational techniques to probe the intimate details of reactions involving this compound.

In-situ spectroscopic techniques , such as in-situ NMR and IR spectroscopy, will be invaluable for monitoring reactions in real-time. This will allow for the direct observation of transient intermediates and the elucidation of complex reaction pathways, providing a much clearer picture of the underlying mechanisms.

Advanced NMR techniques , including 2D NMR experiments and the use of chiral solvating agents, will continue to be essential for the unambiguous structural determination of the products of stereoselective reactions.

X-ray crystallography will provide definitive proof of the three-dimensional structure of crystalline derivatives of this compound, which is particularly important for confirming the stereochemical outcome of asymmetric reactions.

Finally, computational chemistry , using methods such as Density Functional Theory (DFT), will play an increasingly important role in predicting reactivity, elucidating reaction mechanisms, and designing new catalysts. scielo.org.mxmdpi.com Computational studies can provide detailed information about transition state geometries and energies, helping to explain observed selectivities and guide the development of more efficient and selective reactions.

| Technique | Application | Insights Gained |

| In-situ Spectroscopy | Real-time monitoring of reactions. | Identification of intermediates, understanding of reaction kinetics. |

| Advanced NMR | Structural elucidation of complex products. | Confirmation of stereochemistry and connectivity. |

| X-ray Crystallography | Determination of solid-state structures. | Unambiguous assignment of absolute and relative stereochemistry. |

| Computational Chemistry | Modeling of reaction pathways and transition states. | Prediction of reactivity, rationalization of selectivity, catalyst design. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Methyl-3-phenyloxirane-2-carbonitrile, and how do reaction parameters (e.g., catalysts, temperature) impact yield optimization?

- Methodological Answer : The compound can be synthesized via epoxidation of substituted acrylonitriles or nucleophilic substitution on preformed epoxides. Reaction conditions such as the use of Pd(dppf)Cl₂ catalysts (for coupling steps) and controlled temperatures (e.g., 65–80°C) are critical for minimizing side reactions. Impurities like unreacted precursors or over-oxidized byproducts are identified via HPLC or GC-MS, with optimization guided by kinetic monitoring .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond angles (e.g., C–O–C ≈ 118.3°) and stereochemistry. Complementary techniques include NMR (¹H/¹³C) for confirming substituent positions and FT-IR for identifying nitrile (C≡N) and epoxide (C–O–C) functional groups. Data cross-validation between SCXRD and spectroscopy ensures structural accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to risks of releasing toxic gases (e.g., HCN) during decomposition, use fume hoods, self-contained respirators, and flame-resistant gloves. Storage requires inert atmospheres and avoidance of static discharge. Spill management involves neutralization with alcohol-resistant foam and containment to prevent environmental contamination .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound, and what analytical frameworks are used to model these interactions?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal lattices. Computational tools like CrystalExplorer quantify interaction energies, while SCXRD data reveal how substituents (e.g., methyl groups) disrupt or stabilize packing via steric effects. Discrepancies between predicted and observed patterns are resolved using density functional theory (DFT) .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, particularly with high thermal motion or twinning?

- Methodological Answer : SHELXL refinement may struggle with high anisotropic displacement parameters (ADPs) in flexible substituents. Strategies include constraining ADPs for methyl groups and applying TWIN/BASF commands for twinned datasets. Data contradictions (e.g., R-factor > 5%) are mitigated by iterative cycles of electron density mapping and manual adjustment of occupancy factors .

Q. How do steric and electronic effects of substituents on the oxirane ring modulate the reactivity of this compound derivatives in ring-opening reactions?

- Methodological Answer : Bulky substituents (e.g., 3-methylbutyl) hinder nucleophilic attack at the epoxide carbon, favoring alternative pathways like nitrile participation. Kinetic studies using stopped-flow NMR and DFT-based Fukui indices predict regioselectivity, while LC-MS monitors intermediates in multi-step reactions .

Q. What computational methods enhance mechanistic understanding of this compound’s reaction pathways, particularly in asymmetric synthesis?

- Methodological Answer : Molecular dynamics (MD) simulations track transition states in epoxide ring-opening, while QM/MM hybrid models validate experimental activation energies. Machine learning (e.g., SchNet) predicts stereochemical outcomes based on training datasets from analogous cyanohydrin systems .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental bond angles in this compound’s crystal structure?

- Methodological Answer : Deviations (e.g., N–C–C angles differing by >2° from DFT predictions) may arise from crystal packing stresses. Use Hirshfeld surface analysis to identify intermolecular forces (e.g., C–H···π interactions) distorting geometry. Re-refine SCXRD data with alternative software (e.g., Olex2) to check for SHELX-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.